

# An In-depth Technical Guide to alpha-Methylcinnamaldehyde: Chemical Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *alpha-Methylcinnamaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **alpha-methylcinnamaldehyde**, a versatile organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a synthetic intermediate and bioactive molecule.

## Chemical Identity and Structure

**alpha-Methylcinnamaldehyde**, systematically named (2E)-2-methyl-3-phenylprop-2-enal, is an alpha,beta-unsaturated aldehyde.<sup>[1]</sup> It consists of a benzene ring attached to a propenal backbone, with a methyl group substituted at the alpha position relative to the carbonyl group. The trans (E) isomer is the more common form.

Chemical Formula: C<sub>10</sub>H<sub>10</sub>O<sup>[2]</sup>

Molecular Weight: 146.19 g/mol <sup>[1]</sup>

CAS Number: 101-39-3<sup>[1]</sup>

Synonyms: 2-Methyl-3-phenylacrylaldehyde, alpha-Methylcinnamic aldehyde, 2-Methyl-3-phenyl-2-propenal<sup>[1]</sup>

Caption: Chemical structure of **alpha-Methylcinnamaldehyde**.

## Physicochemical Properties

**alpha-Methylcinnamaldehyde** is a colorless to pale yellow liquid with a characteristic sweet, spicy, cinnamon-like odor.[2] A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O	[2]
Molecular Weight	146.19 g/mol	[1]
Boiling Point	148-149 °C at 27 mm Hg	[2]
Density	1.047 g/mL at 25 °C	[2]
Refractive Index (n <sub>20</sub> /D)	1.605	[2]
Flash Point	79.44 °C (175 °F)	[3][4]
Vapor Pressure	0.017 mmHg at 25 °C	[3][4]
LogP (o/w)	2.319 - 2.68	[2][3][4]
Water Solubility	< 1 mg/mL	[5]
Solubility	Soluble in ethanol, propylene glycol, and fixed oils. Insoluble in glycerol.	[4]

## Experimental Protocols

### Synthesis of alpha-Methylcinnamaldehyde

A common method for the synthesis of **alpha-methylcinnamaldehyde** is the Claisen-Schmidt condensation of benzaldehyde with propionaldehyde in the presence of a base.[2]

Materials:

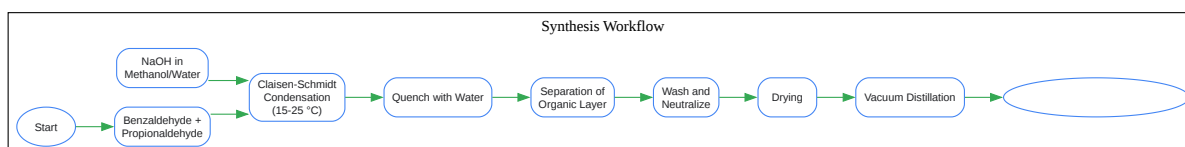
- Benzaldehyde

- Propionaldehyde
- Sodium hydroxide (NaOH)
- Methanol
- Water
- Hydrochloric acid (HCl) for neutralization
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Prepare a solution of sodium hydroxide in a methanol-water mixture in a round-bottom flask equipped with a stirrer. Cool the solution in an ice bath.
- To the cooled basic solution, add benzaldehyde and stir for approximately 30 minutes.
- Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature between 15-25 °C. The addition is typically carried out over several hours.<sup>[6]</sup>
- After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
- Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water and then neutralize it with a dilute solution of hydrochloric acid.
- Dry the crude product over an anhydrous drying agent.
- Purify the crude **alpha-methylcinnamaldehyde** by vacuum distillation to obtain the final product.[6]



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Caption: Workflow for the synthesis of **alpha-Methylcinnamaldehyde**.

## Tyrosinase Inhibition Assay

**alpha-Methylcinnamaldehyde** has been shown to inhibit mushroom tyrosinase.[7][8] The following is a general protocol for assessing its inhibitory activity.

Materials:

- Mushroom Tyrosinase
- L-DOPA (substrate)
- **alpha-Methylcinnamaldehyde** (test compound)
- Kojic acid (positive control)

- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- Dimethyl sulfoxide (DMSO) for dissolving the test compound
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
- Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.
- Dissolve **alpha-methylcinnamaldehyde** and kojic acid in DMSO to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.
- In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution (or positive control/vehicle control).
- Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
- Initiate the reaction by adding the L-DOPA solution to all wells.
- Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for a defined period (e.g., 30-60 minutes).[9]
- Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the uninhibited control.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):
  - Aldehydic proton (CHO):  $\sim 9.56$  ppm (singlet)[10]

- Aromatic protons ( $C_6H_5$ ): ~7.30-7.64 ppm (multiplet)[10]
- Vinylic proton ( $=CH$ ): ~7.24 ppm (singlet)[10]
- Methyl protons ( $CH_3$ ): ~2.06 ppm (singlet)[10]
- $^{13}C$  NMR (in  $CDCl_3$ ):
  - Carbonyl carbon ( $C=O$ ): ~194 ppm
  - Aromatic and vinylic carbons: ~128-152 ppm
  - Methyl carbon ( $CH_3$ ): ~10-15 ppm

## Infrared (IR) Spectroscopy

- $C=O$  stretch (conjugated aldehyde): Strong absorption around  $1660-1705\text{ cm}^{-1}$ [11]
- $C=C$  stretch (alkene): Absorption around  $1620-1640\text{ cm}^{-1}$
- Aromatic  $C=C$  stretch: Absorptions in the  $1450-1600\text{ cm}^{-1}$  region
- Aldehydic  $C-H$  stretch: Two characteristic weak to moderate bands around  $2720\text{ cm}^{-1}$  and  $2820\text{ cm}^{-1}$ [11]
- Aromatic  $C-H$  stretch:  $>3000\text{ cm}^{-1}$
- Aliphatic  $C-H$  stretch:  $<3000\text{ cm}^{-1}$

## Biological Activity and Applications

### Tyrosinase Inhibition

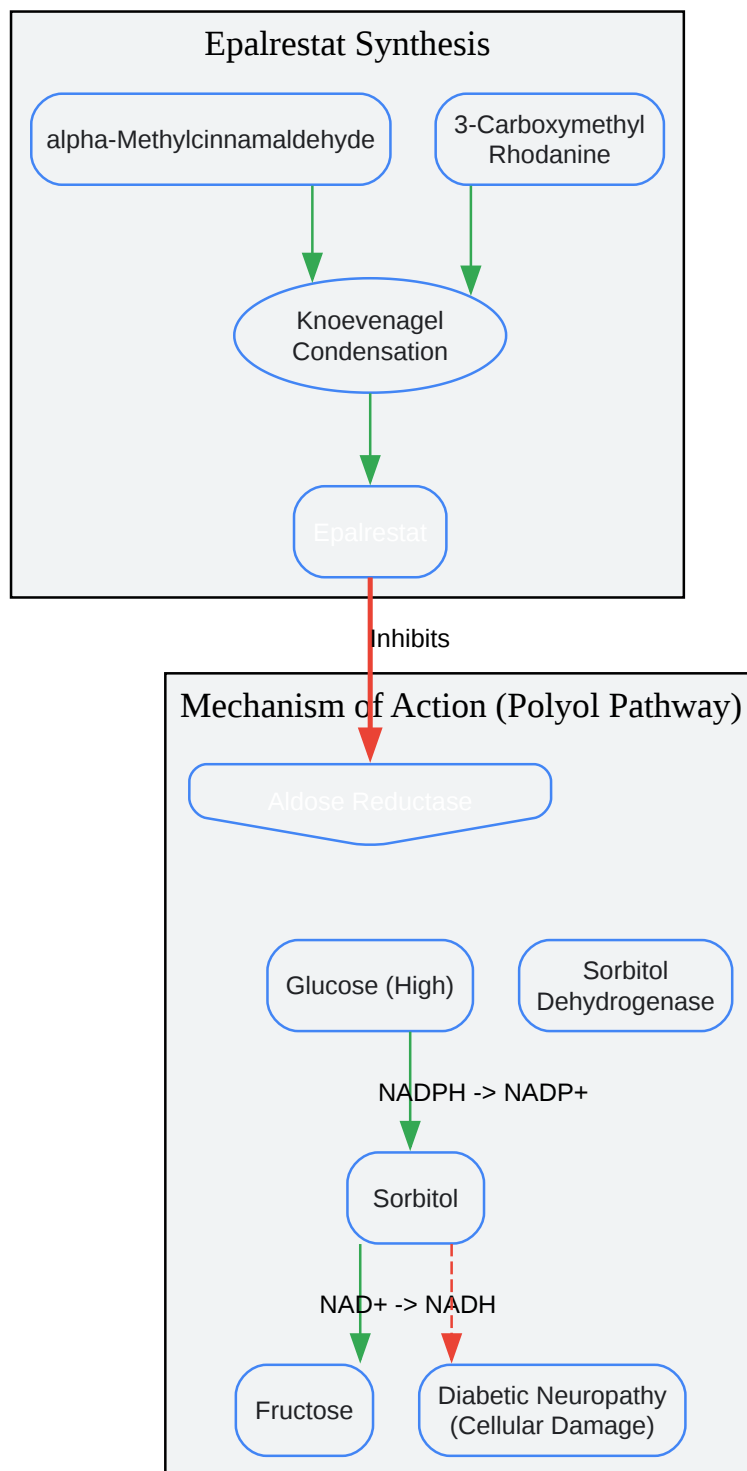
**alpha-Methylcinnamaldehyde** is a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities.[7][8] It has reported  $IC_{50}$  values of 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity.[7][8] Molecular docking studies suggest that it interacts with amino acid residues in the active site of the enzyme rather than chelating the copper ions.[7][8] This inhibitory activity makes it a compound of interest for applications in cosmetics and food preservation to prevent browning.

## Intermediate in Drug Synthesis: Epalrestat

**alpha-Methylcinnamaldehyde** is a key starting material in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.<sup>[12]</sup><sup>[13]</sup> Epalrestat is an aldose reductase inhibitor.<sup>[2]</sup><sup>[3]</sup><sup>[14]</sup>

Mechanism of Action of Epalrestat: In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol via the polyol pathway.<sup>[2]</sup><sup>[3]</sup> The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy.<sup>[3]</sup> Epalrestat non-competitively and reversibly inhibits aldose reductase, thereby preventing the accumulation of sorbitol.<sup>[3]</sup><sup>[14]</sup>

## Role of alpha-Methylcinnamaldehyde in Epalrestat Synthesis and Action

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